molecular formula C18H19BrN2O2 B2988394 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 890643-96-6

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No. B2988394
CAS RN: 890643-96-6
M. Wt: 375.266
InChI Key: JMDMPWCXGKOCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective β2-adrenoceptor agonist and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Characterization and Biological Study

A study conducted by Sherkar and Bhandarkar (2015) focused on the synthesis and characterization of similar compounds, specifically 4-Bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols. These compounds were found to exhibit excellent antimicrobial activities, underscoring their potential in developing new antibacterial agents. The synthesized compounds were characterized using elemental analysis, 1H NMR, and IR Spectroscopy Sherkar & Bhandarkar, 2015.

Cooperative N–H···N, N–H···O, and O–H···N Bonded Molecular Dimers

Zheng, Wang, and Fan (2010) reported on the synthesis and characterization of 3,5-diaryl-1H-pyrazoles, highlighting the formation of molecular dimers through intermolecular hydrogen bonds. This study not only provides insights into the structural aspects of these compounds but also highlights their potential applications in molecular recognition and self-assembly processes Zheng, Wang, & Fan, 2010.

Fluorescent Chemosensor for Metal Ions

Asiri et al. (2018) explored the use of a compound, HDDP, related to the query compound, as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions. This research demonstrates the potential application of such compounds in environmental monitoring and analysis, particularly in the detection of metal ions Asiri et al., 2018.

Metal-Ligand Cooperative C-O Bond Cleavage

Tashima, Ohta, and Kuwata (2019) investigated the C-O bond cleavage of a propargylic alcohol by metal-ligand cooperation, using a naphthalene complex with a pyrazole ligand. This study sheds light on the mechanistic aspects of C-O and C-H bond cleavage facilitated by metal-ligand cooperation, which could be relevant in catalysis and synthetic chemistry Tashima, Ohta, & Kuwata, 2019.

Mannich Reaction Substrates

Roman (2018) detailed the synthesis and aminomethylation of 2-naphthol-pyrazole conjugates, highlighting their application as substrates in the Mannich reaction. This research contributes to the field of organic synthesis, demonstrating the versatility of these compounds in forming aminomethylated products Roman, 2018.

properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-12-18(19)13(2)21(20-12)10-16(22)11-23-17-8-7-14-5-3-4-6-15(14)9-17/h3-9,16,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDMPWCXGKOCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.